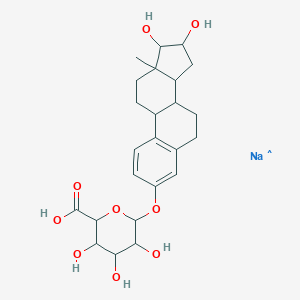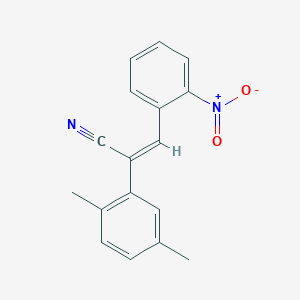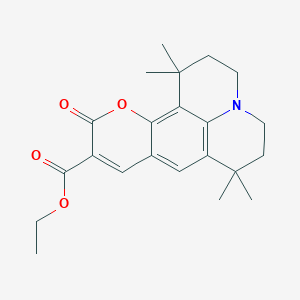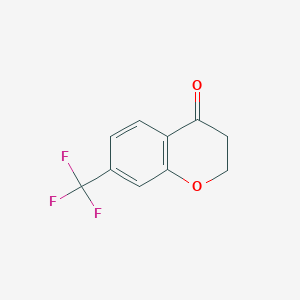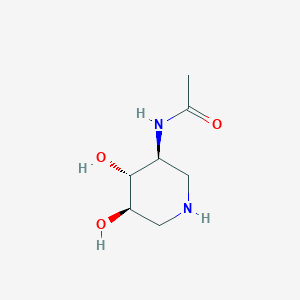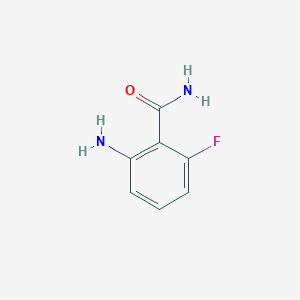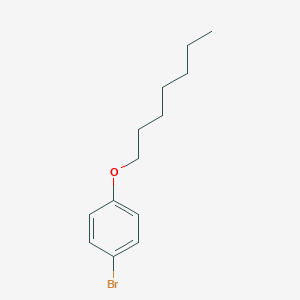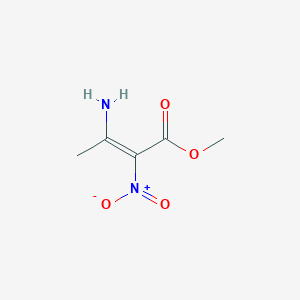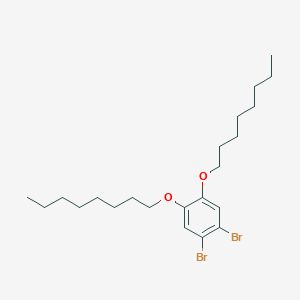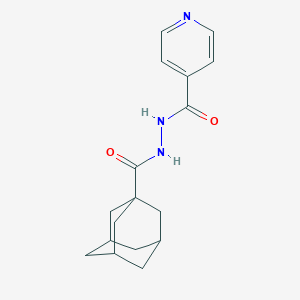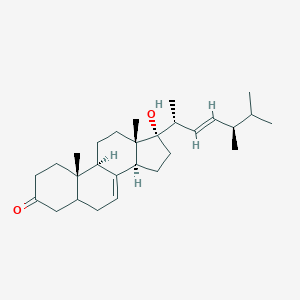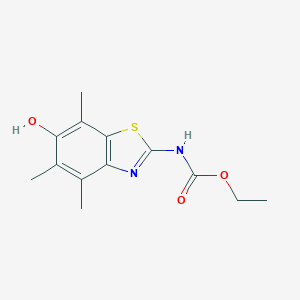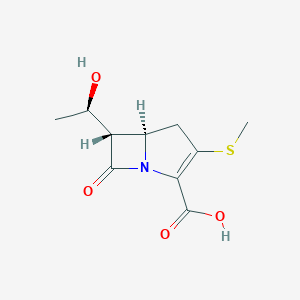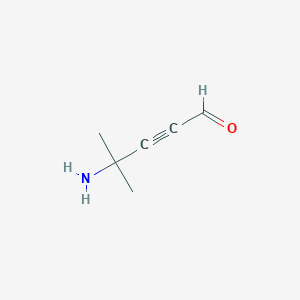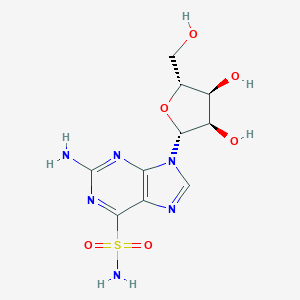
Sulfonosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonosine is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria. Due to its unique chemical structure and mode of action, sulfonosine has gained significant attention in the field of scientific research.
Mécanisme D'action
Sulfonosine exerts its antibacterial and antiviral activity by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is an essential nutrient for bacteria and viruses, and its inhibition leads to the disruption of their metabolic pathways, ultimately resulting in their death.
Effets Biochimiques Et Physiologiques
Sulfonosine has been shown to have minimal toxicity in vitro and in vivo studies. It does not affect mammalian cell growth or cause any significant adverse effects. However, it can cause hypersensitivity reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of sulfonosine is its broad-spectrum antibacterial and antiviral activity. It is effective against a wide range of pathogens, making it a promising candidate for the development of novel antibiotics and antiviral agents. However, sulfonosine's low solubility in water can limit its use in some experimental settings.
Orientations Futures
Several future directions can be pursued to further explore the potential of sulfonosine. One of the areas of interest is the development of sulfonosine-based antibiotics and antiviral agents. Moreover, the investigation of sulfonosine's potential as a chemotherapeutic agent for the treatment of cancer is another promising avenue of research. Additionally, the development of novel synthesis methods for sulfonosine can improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
In conclusion, sulfonosine is a potent inhibitor of dihydropteroate synthase with broad-spectrum antibacterial and antiviral activity. Its unique mechanism of action and minimal toxicity make it a promising candidate for the development of novel antibiotics and antiviral agents. Further research is warranted to explore its potential in other areas of medicine, such as cancer treatment.
Méthodes De Synthèse
Sulfonosine can be synthesized using various methods, including the reaction of 4-amino-5-methyl-2-methylamino-pyrimidine with 4-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields sulfonosine as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
Sulfonosine has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. In addition to its antibacterial activity, sulfonosine has also been investigated for its potential as an antiviral agent. Studies have shown that sulfonosine can inhibit the replication of herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propriétés
Numéro CAS |
123002-39-1 |
|---|---|
Nom du produit |
Sulfonosine |
Formule moléculaire |
C10H14N6O6S |
Poids moléculaire |
346.32 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-sulfonamide |
InChI |
InChI=1S/C10H14N6O6S/c11-10-14-7-4(8(15-10)23(12,20)21)13-2-16(7)9-6(19)5(18)3(1-17)22-9/h2-3,5-6,9,17-19H,1H2,(H2,11,14,15)(H2,12,20,21)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
MJTPWFJOPBGTTM-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N |
Synonymes |
2-amino-9-beta-ribofuranosylpurine-6-sulfonamide sulfonosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



